molecular formula C9H12O2 B13949878 Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid CAS No. 79647-58-8

Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid

Katalognummer: B13949878
CAS-Nummer: 79647-58-8
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: HYJOPFMJTBKJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[3210~3,6~]octane-1-carboxylic acid is a unique and structurally complex organic compound It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a diene and a dienophile undergo a [2+2] cycloaddition to form the tricyclic core. This is followed by functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated derivatives.

Wirkmechanismus

The mechanism by which Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s rigid tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .

Eigenschaften

CAS-Nummer

79647-58-8

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

tricyclo[3.2.1.03,6]octane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-8(11)9-2-5-1-6(3-9)7(5)4-9/h5-7H,1-4H2,(H,10,11)

InChI-Schlüssel

HYJOPFMJTBKJFZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3(CC1C2C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.